Sepin-1

Vue d'ensemble

Description

Sepin-1 is a noncompetitive inhibitor of separase . It has been shown to inhibit the growth of breast cancer xenograft tumors in mice and human cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

Synthesis Analysis

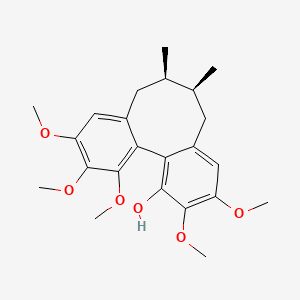

The synthesis of this compound has been studied in human, mouse, and rat liver microsomes . In human liver microsomes, seven metabolites were identified, including one cysteine–this compound adduct and one glutathione–this compound adduct .Molecular Structure Analysis

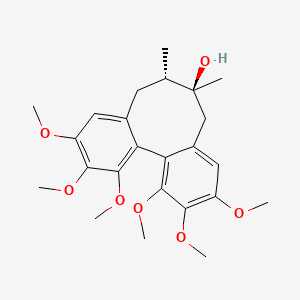

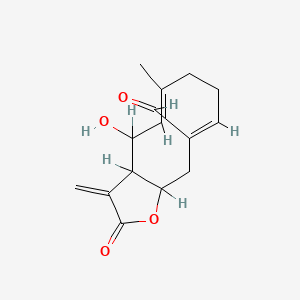

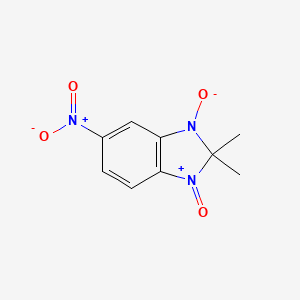

The molecular formula of this compound is C9H9N3O4 . Its molecular weight is 223.19 .Chemical Reactions Analysis

This compound has been found to inhibit cell proliferation, migration, and wound healing . It also decreases the expression of FoxM1 protein and mRNA level .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO at 100 mg/mL . It has a molecular weight of 223.19 and its formula is C9H9N3O4 .Applications De Recherche Scientifique

Sepin-1 : Analyse complète des applications de la recherche scientifique

Thérapie anticancéreuse ciblant la surexpression de la séparase : this compound est en cours de développement comme agent thérapeutique ciblant la séparase, une enzyme qui joue un rôle crucial dans la progression de certains cancers. En tant qu’inhibiteur, this compound a le potentiel de traiter les tumeurs qui surexpriment la séparase, offrant une approche nouvelle de la thérapie anticancéreuse .

Métabolisme et sécurité des médicaments : Le métabolisme de this compound dans les microsomes hépatiques humains est essentiel à son efficacité et à sa sécurité dans le développement de médicaments. Comprendre ses voies métaboliques peut aider à prédire les interactions médicamenteuses et à optimiser les stratégies thérapeutiques .

Inhibition de la croissance des cellules cancéreuses du sein : this compound a montré qu’il inhibait la croissance des cellules cancéreuses du sein. Il agit comme un inhibiteur non compétitif de la séparase, entravant la prolifération cellulaire, la migration et les processus de cicatrisation des plaies dans les modèles de cancer du sein .

Modulation de l’expression des gènes : La recherche indique que this compound peut moduler l’expression des gènes impliqués dans la progression du cancer, tels que Foxm1. En inhibant l’expression de Foxm1, this compound contribue à la suppression de la croissance des cellules cancéreuses .

Mécanisme D'action

Target of Action

Sepin-1 is a potent non-competitive inhibitor of separase , an enzyme that resolves chromosomal cohesion and centriole engagement during mitosis . Separase is a known oncogene, widely overexpressed in numerous human tumors of breast, bone, brain, blood, and prostate . Therefore, it has emerged as a target for cancer therapy .

Mode of Action

This compound interacts with separase, inhibiting its enzymatic activity . This interaction results in the inhibition of cell proliferation, migration, and wound healing . Furthermore, this compound decreases the expression of Forkhead box protein M1 (FoxM1) , a cell cycle-driving protein, and its target genes in the cell cycle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle. Specifically, it impacts the resolution of chromosomal cohesion and centriole engagement during mitosis . This compound reduces the expression of FoxM1 and its target genes in the cell cycle, including Plk1, Cdk1, Aurora A, and Lamin B1 . Additionally, expressions of Raf kinase family members A-Raf, B-Raf, and C-Raf are also inhibited following treatment with this compound .

Pharmacokinetics

The metabolism of this compound plays a critical role in its efficacy and safety. In human liver microsomes, seven metabolites of this compound were identified, including one cysteine–this compound adduct and one glutathione–this compound adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of this compound . This information can be used to optimize the structures of this compound for more suitable pharmacological properties .

Result of Action

This compound hinders the growth of cancer cells, cell migration, and wound healing . The inhibition of cell growth induced by this compound doesn’t appear to be through apoptosis but rather due to growth inhibition .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, this compound moderately inhibits CYP1A2, CYP2C19, and CYP3A4 with IC 50 < 10 μM but weakly inhibits CYP2B6, CYP2C8/9, and CYP2D6 with IC 50 > 10 μM . This information can be used to predict the possible this compound interactions with other chemotherapeutic drugs .

Safety and Hazards

Orientations Futures

Propriétés

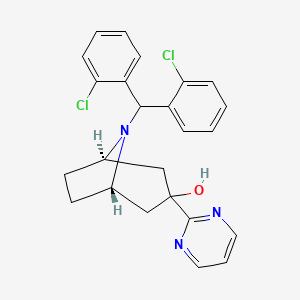

IUPAC Name |

2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSVJDCTDBERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

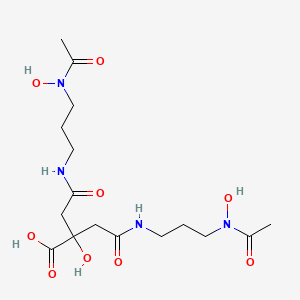

![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)